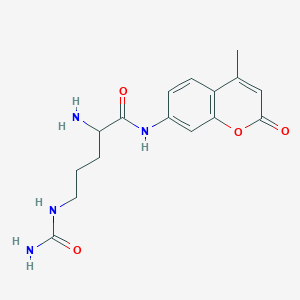

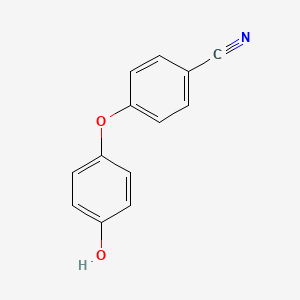

![molecular formula C15H21NOS B1335372 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione CAS No. 14182-65-1](/img/structure/B1335372.png)

1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

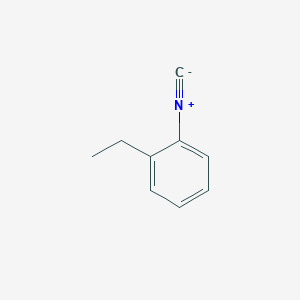

1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione, often referred to as “Morpholinethione” or “MTE”, is a synthetic organic compound that has been studied for its potential applications in scientific research. Its chemical structure consists of a four-membered heterocyclic ring with an attached thione group and a propyl side chain. It has been studied for its ability to act as an antioxidant, a reducing agent, and a corrosion inhibitor. In addition, Morpholinethione has been investigated for its potential applications in biochemistry and physiology, including its ability to inhibit enzymes, modulate gene expression, and influence protein-protein interactions.

Aplicaciones Científicas De Investigación

Antioxidant Potential

A study conducted by Drapak et al. (2019) explored the antioxidant properties of derivatives of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione. QSAR analysis indicated that factors like molecular volume, lipophilicity, polarization, and dipole moment significantly affect antioxidant activity. The study suggests that compounds with hydrophilic and reductive properties, as well as smaller molecular volume and surface area, exhibit higher antioxidant activity. This research aids in the theoretical design of new antioxidants (Drapak et al., 2019).

Synthesis and Biological Properties

Papoyan et al. (2011) researched the synthesis and biological properties of derivatives, noting pronounced anticonvulsive and peripheral n-cholinolytic activities. This study highlights the compound's potential in the development of treatments for neurological disorders (Papoyan et al., 2011).

Novel Synthesis Techniques

Zhang Lin-han (2010) demonstrated a novel microwave irradiation method for synthesizing 2-Biphenyl-4-yl-1-morpholin-4-ethanethione. This method offers an efficient and rapid synthesis approach, which is crucial for pharmaceutical and industrial applications (Zhang Lin-han, 2010).

Chemoenzymatic Synthesis

Borowiecki (2022) explored the chemoenzymatic synthesis of a novel ethereal analog of this compound, potentially powerful as an analgesic. This research presents a new pathway for synthesizing opiate-like substances with improved affinity and selectivity towards opioid receptors (Borowiecki, 2022).

Propiedades

IUPAC Name |

1-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NOS/c1-12(2)14-5-3-13(4-6-14)11-15(18)16-7-9-17-10-8-16/h3-6,12H,7-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWUJNKCRLWVMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

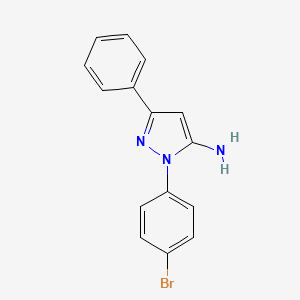

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)

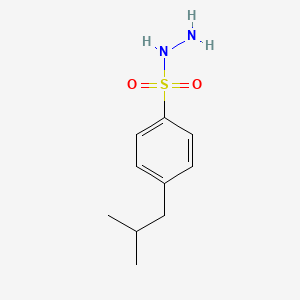

![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)

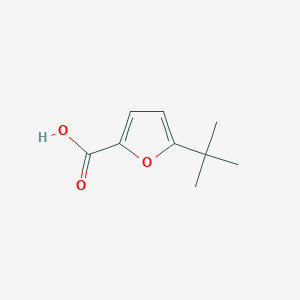

![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)

![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)